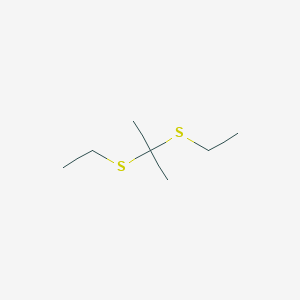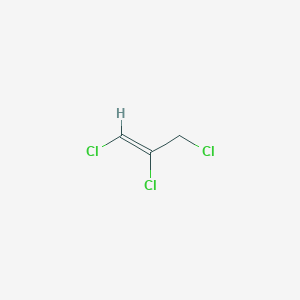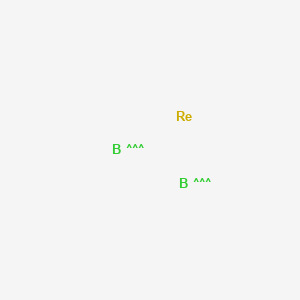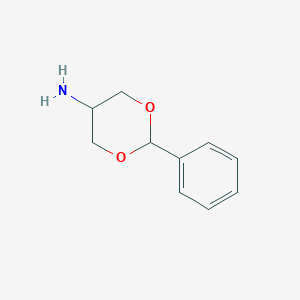
1-Cloro-4-yodobutano
Descripción general
Descripción
La Fluorocolina F-18 es un compuesto radiofarmacéutico utilizado principalmente en imágenes de tomografía por emisión de positrones (PET). Es un análogo de la colina marcado con flúor-18, una vitamina soluble en agua de origen natural que es esencial para la síntesis de fosfolípidos en las membranas celulares. La fluorocolina F-18 es particularmente valiosa en la detección y el seguimiento de varios cánceres, incluido el cáncer de próstata, los tumores cerebrales y los adenomas paratiroideos .
Aplicaciones Científicas De Investigación
La fluorocolina F-18 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Medicina: Ampliamente utilizado en imágenes PET para la detección y el seguimiento de cánceres como el cáncer de próstata, los tumores cerebrales y los adenomas paratiroideos.
Industria: Utilizado en la producción de radiofármacos para imágenes de diagnóstico.
Análisis Bioquímico
Biochemical Properties
1-Chloro-4-iodobutane is known to undergo electrogenerated Nickel (I) salen (N,N′ -bis (salicylidene)ethylenediamine) catalyzed reduction to afford 1,8-dichlorooctane This suggests that it can participate in redox reactions and interact with certain enzymes and proteins
Molecular Mechanism
The molecular mechanism of 1-Chloro-4-iodobutane involves its reduction by electrogenerated Nickel (I) salen to form 1,8-dichlorooctane This suggests that it can bind to certain biomolecules and influence their activity, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
Its properties such as boiling point and density have been characterized
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La fluorocolina F-18 se sintetiza mediante una reacción de sustitución nucleofílica. El proceso implica la reacción del dibromometano con el ion fluoruro de flúor-18, asistido por carbonato de potasio y Kryptofix 2.2.2, para producir fluorobromometano. Este intermedio luego reacciona con N,N-dimetilaminoetanol para producir fluorocolina F-18 .
Métodos de Producción Industrial: La producción industrial de fluorocolina F-18 generalmente implica el uso de módulos de síntesis automatizados, como el sintetizador GE FASTlab II. El proceso es totalmente automatizado, lo que garantiza un alto rendimiento y pureza radioquímica. La síntesis implica la fluoración del dibromometano para producir fluorobromometano, que luego reacciona con dimetilaminoetanol. El producto final se purifica mediante una serie de cartuchos y se formula con solución de cloruro de sodio .
Análisis De Reacciones Químicas
Tipos de Reacciones: La fluorocolina F-18 principalmente experimenta reacciones de sustitución nucleofílica. La reacción clave implica el desplazamiento de un átomo de bromo en el dibromometano por el ion fluoruro de flúor-18, seguido de la reacción con N,N-dimetilaminoetanol para formar el producto final .
Reactivos y Condiciones Comunes:
Reactivos: Dibromometano, ion fluoruro de flúor-18, carbonato de potasio, Kryptofix 2.2.2, N,N-dimetilaminoetanol.
Productos Principales: El producto principal de estas reacciones es la fluorocolina F-18, que se usa como agente de imagenología PET .
Mecanismo De Acción
La fluorocolina F-18 ejerce sus efectos imitando el sustrato natural colina. Es captada por las células a través de transportadores de colina y fosforilada por la colina cinasa, que se expresa en exceso en muchos tumores. El compuesto fosforilado se incorpora luego a las membranas celulares, lo que permite la visualización de los tumores mediante imágenes PET. Los objetivos moleculares incluyen transportadores de colina y colina cinasa, que están involucrados en la síntesis de fosfolípidos en las membranas celulares .
Comparación Con Compuestos Similares
La fluorocolina F-18 a menudo se compara con otros análogos de colina radiomarcados, como la colina con carbono-11 y la fluoroetilcolina con flúor-18.
Colina con Carbono-11: Tiene una vida media más corta en comparación con la fluorocolina F-18, lo que limita su uso a instalaciones con un ciclotrón in situ.
Fluoroetilcolina con Flúor-18: Similar a la fluorocolina F-18 pero tiene diferentes propiedades farmacocinéticas y puede no ser tan eficaz en ciertas aplicaciones de imagenología.
Singularidad: La fluorocolina F-18 es única debido a su vida media más larga en comparación con la colina con carbono-11, lo que permite un uso clínico más amplio. Su alta captación en las células tumorales y su baja excreción urinaria la hacen particularmente útil para la obtención de imágenes del cáncer de próstata y otros tumores .
Compuestos Similares:
- Colina con Carbono-11
- Fluoroetilcolina con Flúor-18
- Fluorometilcolina con Flúor-18
Propiedades
IUPAC Name |
1-chloro-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClI/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOSPTBRSOYXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065029 | |
| Record name | 1-Iodo-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10297-05-9 | |
| Record name | 1-Chloro-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1-chloro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-chloro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodo-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-4-iodobutane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977ZE83TAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-chloro-4-iodobutane in the synthesis of L-α-vinyl amino acids?
A1: 1-chloro-4-iodobutane serves as a key building block in the synthesis of L-α-vinyl lysine, a time-dependent inhibitor of amino acid decarboxylases []. Researchers utilize it as an electrophile in the alkylation reaction of a chiral, vinylglycine-derived dianionic dienolate []. This reaction is crucial for introducing the lysine side chain, albeit through a multi-step process following the alkylation [].
Q2: How does the conformational flexibility of 1-chloro-4-iodobutane influence its reactivity?
A2: While not directly addressed in the provided abstracts, conformational analysis of 1-chloro-4-iodobutane is crucial for understanding its reactivity []. The molecule can adopt various conformations due to rotations around its carbon-carbon single bonds. The preferred conformation in a given reaction environment can significantly influence its interaction with other molecules and thus impact reaction outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
